The synthesis of DBM 1285 dihydrochloride involves several key steps:
In an industrial context, large-scale synthesis of DBM 1285 dihydrochloride is conducted using optimized batch reactions that allow precise control over temperature and pressure to maximize yield and purity. Following synthesis, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
DBM 1285 dihydrochloride exhibits a complex molecular structure characterized by multiple rings and functional groups. The molecular formula can be denoted as C₁₈H₁₈Cl₂F₁N₃S, with a molecular weight of approximately 468.42 g/mol. The structural components include:
These structural features contribute to its biological activity as a p38 mitogen-activated protein kinase inhibitor .
DBM 1285 dihydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .
The reactions involving DBM 1285 dihydrochloride can yield various derivatives that may be useful for further research into their pharmacological properties or synthetic methodologies.
DBM 1285 dihydrochloride functions primarily by inhibiting TNF-α production through the blockade of the p38 mitogen-activated protein kinase pathway. This inhibition reduces the phosphorylation of p38 MAPK, subsequently leading to decreased secretion of TNF-α from macrophages and other immune cells upon stimulation by lipopolysaccharides (LPS). This mechanism underlies its potential therapeutic effects in inflammatory diseases .
DBM 1285 dihydrochloride is typically presented as a crystalline solid with good solubility in polar solvents due to its dihydrochloride salt form.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature variations. Its reactivity profile allows it to participate in diverse chemical reactions as described earlier.
Relevant data regarding solubility, melting point, and stability under various conditions are essential for practical applications in laboratory settings .
DBM 1285 dihydrochloride has significant applications across various scientific domains:
DBM 1285 dihydrochloride is a synthetic small-molecule inhibitor with the systematic IUPAC name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride. Its molecular formula is C₂₁H₂₂FN₅S·2HCl, corresponding to a molecular weight of 468.42 g/mol. The compound features a core structure consisting of a fluorophenyl-substituted thiazole linked to a pyrimidinamine group via a piperidine ring, with two hydrochloride salts enhancing solubility [3] [4]. Key identifiers include:
The compound typically presents as a solid powder with ≥98% purity (HPLC-confirmed) and demonstrates high water solubility (100 mM). Stability requires storage at –20°C in desiccated conditions, with stock solutions stable for approximately one month at 4°C [5] [10].
Table 1: Physicochemical Properties of DBM 1285 Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂FN₅S·2HCl |
Molecular Weight | 468.42 g/mol |
CAS Number | 1782532-29-9 |
Purity | ≥98% (HPLC) |
Solubility (Water) | 100 mM (46.84 mg/mL) |
Storage Conditions | –20°C (desiccated) |
Primary Solvents | Water, DMSO |
The p38 mitogen-activated protein kinase (MAPK) pathway emerged as a therapeutic target in the 1990s due to its central role in amplifying inflammatory cytokines like TNF-α and IL-1β. First-generation inhibitors (e.g., SB 203580) exhibited high selectivity for p38α/β isoforms but faced limitations due to off-target effects and hepatotoxicity. Second-generation compounds (e.g., BIRB 796) improved specificity but showed poor blood-brain barrier penetration, restricting neurological applications [7] [9]. The clinical need intensified for inhibitors balancing efficacy, oral bioavailability, and tissue penetrance—particularly for chronic inflammatory diseases like rheumatoid arthritis. DBM 1285 was developed during this iterative optimization phase, aiming to overcome pharmacokinetic shortcomings while maintaining potent p38α blockade [7].
Table 2: Evolution of p38 MAPK Inhibitors
Generation | Examples | Key Advances | Limitations |
---|---|---|---|
First | SB 203580, SKF-86002 | High p38α/β selectivity; cellular efficacy | Off-target kinase effects; hepatotoxicity |
Second | BIRB 796, VX-745 | Enhanced specificity; crystallography-driven design | Poor CNS penetration; clinical safety issues |
Third | DBM 1285 | Oral activity; balanced solubility/stability | Limited human trial data |
DBM 1285 was rationally designed to inhibit TNF-α production via selective disruption of the p38α/MK2 signaling axis. Kang et al. (2010) identified that existing p38 inhibitors inadequately targeted post-transcriptional cytokine regulation. Their strategy focused on compounds capable of:
Screening of thiazole-pyrimidine analogs revealed DBM 1285 as a lead candidate due to its dual mechanism:
Table 3: Key Research Findings for DBM 1285 Dihydrochloride
Study System | Finding | Reference |
---|---|---|
In Vitro Models | Concentration-dependent TNF-α suppression in macrophages (IC₅₀ undisclosed) | Kang et al. 2010 |
Mechanism | Blocks p38/MK2 signaling; no effect on TNF-α mRNA levels | Kang et al. 2010 |
In Vivo Efficacy | >70% reduction in plasma TNF-α (mouse LPS model) | Kang et al. 2010 |
Disease Models | Suppresses zymosan-induced inflammation and adjuvant-induced arthritis | Tocris Bioscience |
Pharmacokinetics | Orally active; confirmed in vivo p38 inhibition | Adooq Bioscience |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: